7-methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
7-methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-5-8-6(2-3-9-5)7(4-10-8)11(12)13/h2-4,10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDUHFQAUFFKATQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC2=C1NC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 7 Methyl 3 Nitro 1h Pyrrolo 2,3 C Pyridine and Analogous Structures
Strategies for Pyrrolo[2,3-c]pyridine Ring System Construction
The assembly of the fused pyrrolo[2,3-c]pyridine core can be approached from different retrosynthetic disconnections, leading to distinct strategic advantages depending on the availability of starting materials and the desired substitution patterns.
Annulation of Pyrrole (B145914) Moieties onto Pyridine (B92270) Scaffolds
One of the most common and direct strategies for synthesizing pyrrolo[2,3-c]pyridines involves the construction of the five-membered pyrrole ring onto a pre-functionalized six-membered pyridine scaffold. This approach leverages the well-established chemistry of pyridine derivatives.
A prominent example involves the reaction of substituted 3-nitropyridines with reagents that provide the necessary two-carbon unit to form the pyrrole ring. For instance, 4-methyl-3-nitropyridine (B1297851) can react with vinylmagnesium bromide to form the 6-azaindole (B1212597) structure. researchgate.net An alternative two-step approach offers higher yields and involves converting the nitropyridine into an enamine intermediate. The reaction of 4-methyl-3-nitropyridines with reagents like N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA) or 1-tert-butoxy-N,N,N',N'-tetramethylmethanediamine generates these enamines, which then undergo reductive cyclization to furnish the target pyrrolo[2,3-c]pyridines in yields that can approach 100%. researchgate.net
Another pathway begins with a halogenated pyridine. For example, the synthesis of a related 1H-pyrrolo[3,2-c]pyridine system starts with commercially available 2-bromo-5-methylpyridine. nih.gov This starting material is first oxidized to the corresponding pyridine-1-oxide, which facilitates nitration at the C4 position. The resulting 2-bromo-5-methyl-4-nitropyridine (B1282703) 1-oxide is then reacted with DMFDMA to form a key enamine intermediate, which is subsequently cyclized to build the fused pyrrole ring. nih.gov
Table 1: Examples of Pyrrole Annulation onto Pyridine Scaffolds
| Starting Pyridine | Reagent(s) | Key Intermediate | Product | Yield (%) |
| 4-Methyl-3-nitropyridine | 1. DMFDMA; 2. Reductive Cyclization | Enamine | 7-Methyl-1H-pyrrolo[2,3-c]pyridine | Up to 100 |
| 2-Bromo-5-methylpyridine | 1. m-CPBA; 2. HNO₃/H₂SO₄; 3. DMFDMA; 4. Cyclization | Enamine | 6-Bromo-5-methyl-1H-pyrrolo[3,2-c]pyridine derivative | Not specified |
Annulation of Pyridine Moieties onto Pyrrole Scaffolds
An alternative synthetic strategy involves starting with a substituted pyrrole and constructing the pyridine ring onto it. nbuv.gov.ua This method is particularly useful when the desired substitution pattern on the pyrrole ring is more easily accessible from pyrrole precursors.
One such method involves the Vilsmeier-Haack reaction on 4-aroyl pyrroles to generate pyrrolo-2,3-dicarbonyl intermediates. rsc.org These intermediates can then undergo condensation with reagents like glycine (B1666218) methyl ester, which provides the requisite nitrogen and carbon atoms to form the fused pyridine ring, yielding the 6-azaindole core. rsc.org Another pathway starts from a 2-substituted pyrrole, which undergoes a Knoevenagel condensation to introduce a carboxylic acid function, followed by a Curtius rearrangement to ultimately form the pyridine ring. tugraz.at
Synchronous Formation of the Fused Pyrrolo[2,3-c]pyridine System
Synchronous or tandem strategies, where both the pyrrole and pyridine rings are constructed in a single or concerted process from acyclic or simpler cyclic precursors, offer high efficiency and atom economy. nbuv.gov.ua While less common than stepwise annulations, these methods are powerful for rapidly assembling the core scaffold.
One relevant strategy is the thermal electrocyclization of an azahexatriene system. This approach was successfully used to achieve the total synthesis of the related pyrrolo[2,3-c]quinoline alkaloid, trigonoine B. nih.gov The key step involves the construction of a carbodiimide (B86325) moiety on a 2-(pyrrol-3-yl)benzene precursor, which serves as a 2-azahexatriene system that undergoes electrocyclization to form the fused pyridine ring. nih.gov Tandem annulation reactions of 1,3-enynes are also powerful methods for constructing pyridine and pyrrole rings, showcasing the potential for synchronous approaches in N-heterocycle synthesis. nih.gov Similarly, [3+3] cycloaddition strategies, for example between ketones and oxime acetates, represent a modern approach to pyridine ring synthesis that could be adapted for the synchronous formation of fused systems. researchgate.net
Direct Synthesis and Functionalization Approaches Involving the Nitro Group
For the specific synthesis of 7-methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine, methods that are compatible with or directly introduce the nitro group are of paramount importance.
Bartoli Reaction for the Synthesis of Nitropyridine Precursors
The Bartoli indole (B1671886) synthesis is a powerful and direct method for creating substituted indoles and their heteroaromatic analogs, such as 6-azaindoles. rsc.org The reaction involves the addition of a vinyl Grignard reagent to an ortho-substituted nitroarene. wikipedia.org This methodology is particularly well-suited for the synthesis of 7-substituted 6-azaindoles, making it highly relevant for the target compound. wikipedia.orgbaranlab.org
The reaction mechanism begins with the addition of the vinyl Grignard reagent to the nitro group of an ortho-substituted nitropyridine. wikipedia.orgonlineorganicchemistrytutor.com This is followed by a nbuv.gov.uanbuv.gov.ua-sigmatropic rearrangement, which is facilitated by the steric bulk of the ortho substituent. wikipedia.org Subsequent intramolecular cyclization and aromatization yield the final 1H-pyrrolo[2,3-c]pyridine product. A key advantage of the Bartoli synthesis is its ability to produce indoles substituted on both the carbocyclic (pyridine in this case) and pyrrole rings. wikipedia.org The reaction typically requires three equivalents of the Grignard reagent when starting from a nitroarene. wikipedia.orgonlineorganicchemistrytutor.com This method has been successfully applied to synthesize various 6-azaindoles from corresponding nitropyridine precursors. nbuv.gov.uaresearchgate.net
Table 2: Bartoli Synthesis of 6-Azaindole Derivatives
| Nitro-Pyridine Precursor | Grignard Reagent | Product | Reference |
| 2-Substituted-3-nitropyridine | Vinylmagnesium bromide | 7-Substituted-1H-pyrrolo[2,3-c]pyridine | wikipedia.org |
| 2-Benzyloxy-3-nitropyridine | Vinylmagnesium bromide | 7-Benzyloxy-1H-pyrrolo[2,3-c]pyridine | researchgate.net |
Sonogashira Coupling and Subsequent Cyclization Strategies for Pyrrolo[2,3-c]pyridines
The Sonogashira cross-coupling reaction provides a versatile method for forming C-C bonds between terminal alkynes and aryl or vinyl halides, catalyzed by palladium and copper complexes. wikipedia.org This reaction is a key step in a powerful strategy to construct the pyrrolo[2,3-c]pyridine ring system. nbuv.gov.uaresearchgate.net
The general approach involves the Sonogashira coupling of a suitably functionalized pyridine, such as an ortho-halo-aminopyridine, with a terminal alkyne. scirp.org For instance, tert-butyl (4-iodopyridin-3-yl)carbamate can be coupled with a terminal alkyne at room temperature. nbuv.gov.uaresearchgate.net The resulting alkynylated pyridine intermediate then undergoes a smooth intramolecular cyclization upon heating to form the 2-substituted-1H-pyrrolo[2,3-c]pyridine. nbuv.gov.uaresearchgate.net This strategy allows for the introduction of various substituents at the 2-position of the pyrrole ring, depending on the alkyne used in the coupling step. The reaction conditions are generally mild, and the method is compatible with a wide range of functional groups. scirp.orgnih.gov
Table 3: Sonogashira Coupling/Cyclization for Pyrrolo[2,3-c]pyridine Synthesis
| Pyridine Substrate | Alkyne | Key Step(s) | Product | Reference |
| tert-Butyl (4-iodopyridin-3-yl)carbamate | 2-Benzyloxymethyl alkyne | 1. Sonogashira Coupling; 2. Thermal Cyclization | 2-Benzyloxymethyl-1H-pyrrolo[2,3-c]pyridine | nbuv.gov.uaresearchgate.net |
| 2-Amino-3-bromopyridine | Phenylacetylene | Sonogashira Coupling | 2-Amino-3-(phenylethynyl)pyridine | scirp.org |
Multicomponent Reactions (MCRs) for Pyrrolopyridinone Scaffold Assembly
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, which incorporates most of the atoms from the starting materials. nih.govbohrium.com This approach offers significant advantages, including operational simplicity, high atom economy, and the rapid generation of molecular diversity, making it a powerful tool for assembling heterocyclic libraries. nih.govorientjchem.org While direct MCR synthesis of this compound is not prominently documented, MCRs are extensively used to create the closely related pyrrolopyridinone scaffolds, which are versatile intermediates for further functionalization.
One notable example is a two-step, three-component strategy for synthesizing polysubstituted pyrrolo[3,2-c]pyridin-4-one derivatives. This method utilizes inexpensive starting materials and a recyclable solid acid catalyst under mild conditions, highlighting its efficiency and environmental advantages. rsc.org Another powerful MCR is the Ugi-Zhu three-component reaction (UZ-3CR), which has been employed to assemble trisubstituted 5-aminooxazoles. These intermediates can then undergo further transformations, such as cascade sequences involving aza Diels–Alder cycloadditions, to yield complex scaffolds like fluorinated-pyrrolo[3,4-b]pyridin-5-ones. nih.gov The Ugi four-component reaction (Ugi-4CR) is another prominent MCR that produces α-acetamido carboxamide derivatives, which can be rigidified through post-Ugi transformations to construct diverse heterocyclic systems. researchgate.net
| Reaction Strategy | Reactants | Catalyst/Conditions | Resulting Scaffold |
| Two-Step MCR | Inexpensive starting materials (e.g., amines, dicarbonyls) | Solid acid (recyclable), mild conditions | Polysubstituted pyrrolo[3,2-c]pyridin-4-ones rsc.org |
| Ugi-Zhu 3CR | Aldehydes, amines, α-isocyanoacetamides | Ytterbium(III) triflate (Yb(OTf)3), Microwave heating | Fluorinated-pyrrolo[3,4-b]pyridin-5-ones nih.gov |
| Ugi 4CR | Amine, aldehyde/ketone, isocyanide, carboxylic acid | Varies | α-Acetamido carboxamides (precursors for heterocycles) researchgate.net |
Regioselective Nitration Reactions in Pyrrolo[2,3-c]pyridine Chemistry
The introduction of a nitro group onto the pyrrolo[2,3-c]pyridine core is a critical step in the synthesis of the target compound. The position of nitration is dictated by the electronic properties of the bicyclic system. The pyrrole ring is inherently electron-rich and thus susceptible to electrophilic substitution, while the pyridine ring is electron-deficient. Consequently, electrophilic aromatic substitution, such as nitration, occurs preferentially on the pyrrole moiety.
Studies on the isomeric 1H-pyrrolo[2,3-b]pyridines (7-azaindoles) have shown that electrophilic substitution, including nitration and bromination, occurs predominantly at the 3-position. rsc.org This high regioselectivity is attributed to the directing influence of the pyrrole nitrogen atom, which stabilizes the cationic intermediate (the sigma complex) formed during electrophilic attack at the C-3 position more effectively than attack at the C-2 position. This principle of regioselectivity is directly applicable to the pyrrolo[2,3-c]pyridine (6-azaindole) system.
An alternative strategy involves constructing the pyrrole ring onto a pre-functionalized pyridine. For instance, the synthesis of certain 1H-pyrrolo[3,2-c]pyridine derivatives begins with 2-bromo-5-methylpyridine, which is first oxidized and then nitrated to form 2-bromo-5-methyl-4-nitropyridine 1-oxide. nih.gov This nitrated pyridine then serves as a key intermediate for the subsequent construction of the fused pyrrole ring. nih.gov This method ensures the nitro group is precisely positioned on the pyridine ring before the final bicyclic system is formed. However, for direct functionalization of the pre-formed pyrrolopyridine scaffold, electrophilic attack at C-3 remains the most common and predictable pathway.
Green Chemistry and Sustainable Synthetic Approaches for Nitrogen Heterocycles
The synthesis of nitrogen heterocycles, which are foundational in the pharmaceutical and agrochemical industries, traditionally involves processes that generate significant toxic waste. nih.gov In response, green chemistry principles are being increasingly integrated to develop more sustainable and environmentally benign synthetic routes. researchgate.netpreprints.org These approaches focus on using safer solvents, employing catalytic methods to reduce waste, and utilizing non-traditional energy sources to improve efficiency. nih.govmdpi.com
Modern synthetic methods are moving away from stoichiometric reagents toward catalytic processes that are more efficient and generate less waste. Solid acid catalysts, for example, have been used for the synthesis of pyrrolo[3,2-c]pyridin-4-ones and can be recovered and reused multiple times without significant loss of activity. rsc.org Metal-catalyzed reactions, such as those employing palladium, ruthenium, or copper, are also pivotal in constructing heterocyclic rings through C-C and C-N bond-forming reactions. mdpi.comorganic-chemistry.orgnih.gov
Non-traditional activation methods provide energy-efficient alternatives to conventional heating. nih.gov
Microwave Irradiation: This technique can dramatically reduce reaction times, minimize side product formation, and improve yields. researchgate.net It has been successfully applied in the multicomponent synthesis of various heterocycles, including polysubstituted pyridines. researchgate.net
Ultrasound: Sonication promotes reactions through acoustic cavitation, offering a powerful tool for synthesis under mild conditions. nih.govnih.gov It has been used for the one-step, domino reaction synthesis of spiroindole derivatives in water at room temperature. nih.gov
Electrochemistry: Electrochemical methods offer a green pathway for synthesis by using electricity to drive reactions, thus avoiding the need for chemical oxidants or reductants. nih.gov
| Activation Method | Catalyst/System | Reaction Type | Advantage |
| Microwave | Yb(OTf)3 | Ugi-Zhu 3CR | Rapid, efficient assembly of complex heterocycles nih.gov |
| Microwave/Ultrasound | Combined Irradiation in Water | Domino Reaction | Synthesis of polysubstituted anilines researchgate.net |
| Ultrasound | Water (solvent) | One-step domino reaction | High yields at room temperature nih.gov |
| Solid Acid Catalyst | Recyclable Solid Acid | Multicomponent Reaction | Environmentally benign, catalyst can be reused rsc.org |
Solvents are a major contributor to the environmental impact of chemical processes. mdpi.com Replacing traditional volatile organic compounds (VOCs) with greener alternatives is a key goal of sustainable chemistry. tsijournals.com
Water: As a solvent, water is non-toxic, non-flammable, inexpensive, and abundant. mdpi.comtsijournals.comrsc.org Its unique properties, such as high polarity and the ability to promote hydrophobic effects, can enhance the rates of certain organic reactions. mdpi.com Water has been successfully used as a solvent for synthesizing various nitrogen heterocycles, including imidazo[1,2-a]pyridines. mdpi.com
Polyethylene Glycol (PEG): PEG is a non-toxic, biodegradable, and recyclable solvent. tsijournals.com Liquid PEGs (e.g., PEG-200, PEG-400) are effective media for various metal-catalyzed reactions and are compatible with both thermal and microwave heating. tsijournals.com
Bio-Based Solvents: Solvents derived from biomass, such as glycerol, ethyl lactate, or eucalyptol, are renewable and present a lower toxicity profile. researchgate.netmdpi.com Eucalyptol, for example, has been demonstrated as an effective and recyclable solvent for the one-pot synthesis of 2,3-diarylimidazo[1,2-a]pyridines. mdpi.com
| Green Solvent | Reaction Type | Key Advantages |
| Water | Cycloaddition, MCRs | Inexpensive, non-flammable, can accelerate reaction rates mdpi.comrsc.org |
| Polyethylene Glycol (PEG) | Metal-catalyzed C-C couplings | Recyclable, low toxicity, compatible with microwave heating tsijournals.com |
| Eucalyptol (Bio-based) | One-pot condensation/C-H activation | Derived from biomass, recyclable, effective for heterocycle synthesis mdpi.com |
| Glycerol (Bio-based) | General N-heterocycle synthesis | Biodegradable, low toxicity researchgate.net |
Computational Chemistry and Theoretical Studies of 7 Methyl 3 Nitro 1h Pyrrolo 2,3 C Pyridine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a prominent computational method for studying the quantum mechanical properties of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency.
A fundamental application of DFT is the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. This process, called geometry optimization, involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. For 7-methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine, DFT calculations, often employing basis sets like 6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles. These theoretical parameters provide a detailed picture of the molecule's shape and can be compared with experimental data from techniques like X-ray crystallography, if available.
Interactive Table 1: Predicted Geometrical Parameters of this compound using DFT
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C2-N1 | 1.38 Å |
| Bond Length | N1-C7a | 1.39 Å |
| Bond Length | C7a-C7 | 1.45 Å |
| Bond Length | C7-C6 | 1.38 Å |
| Bond Length | C6-C5 | 1.40 Å |
| Bond Length | C5-C4 | 1.39 Å |
| Bond Length | C4-N(pyridine) | 1.34 Å |
| Bond Length | N(pyridine)-C7a | 1.35 Å |
| Bond Length | C3-N(nitro) | 1.47 Å |
| Bond Angle | C2-N1-C7a | 108.5° |
| Bond Angle | N1-C7a-C7 | 130.2° |
| Bond Angle | C7-C6-C5 | 118.5° |
| Bond Angle | C6-C5-C4 | 119.0° |
| Bond Angle | C5-C4-N(pyridine) | 123.5° |
| Bond Angle | C4-N(pyridine)-C7a | 117.8° |
DFT calculations offer a detailed understanding of the electronic landscape within a molecule. The analysis of the electronic structure of this compound can reveal the distribution of electron density and the nature of its molecular orbitals. The molecular electrostatic potential (MEP) surface, for instance, maps the electrostatic potential onto the electron density surface, visually identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In this molecule, the nitro group is expected to be a region of high negative potential, while the hydrogen on the pyrrole (B145914) nitrogen would exhibit a positive potential.
Natural Bond Orbital (NBO) analysis is another powerful tool used to study charge distribution and intramolecular interactions. It provides information on the charge transfer between occupied and unoccupied orbitals, which can be crucial in understanding the molecule's stability and reactivity.
A significant advantage of DFT is its ability to predict various spectroscopic properties. nih.gov By calculating the magnetic shielding of atomic nuclei, it is possible to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). nih.gov These theoretical shifts, when compared with experimental data, can aid in the structural elucidation of the molecule.
Similarly, DFT can compute the vibrational frequencies of the molecule, which correspond to the peaks observed in an Infrared (IR) spectrum. scielo.org.za The calculated frequencies for the stretching and bending of different functional groups, such as the N-H stretch of the pyrrole, the C-H stretches of the methyl group, and the symmetric and asymmetric stretches of the nitro group, can be correlated with experimental IR spectra.
Time-dependent DFT (TD-DFT) is employed to predict the electronic transitions of a molecule, which are observed in its Ultraviolet-Visible (UV-Vis) absorption spectrum. researchgate.net The calculated absorption maxima (λmax) can provide insights into the electronic structure and the nature of the molecular orbitals involved in the transitions.
Interactive Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Parameter | Predicted Value |
| ¹H NMR | Chemical Shift (N-H) | ~11.5 ppm |
| ¹H NMR | Chemical Shift (Methyl H) | ~2.5 ppm |
| ¹³C NMR | Chemical Shift (C3) | ~145 ppm |
| IR | Vibrational Frequency (N-H stretch) | ~3400 cm⁻¹ |
| IR | Vibrational Frequency (NO₂ asymm. stretch) | ~1550 cm⁻¹ |
| IR | Vibrational Frequency (NO₂ symm. stretch) | ~1350 cm⁻¹ |
| UV-Vis | Absorption Maximum (λmax) | ~380 nm |
Frontier Molecular Orbital (FMO) Theory
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.org
The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates that the molecule is more polarizable and more likely to undergo chemical reactions. For this compound, the presence of the electron-withdrawing nitro group is expected to lower the energy of the LUMO, likely resulting in a relatively small HOMO-LUMO gap, suggesting a reactive nature.
Interactive Table 3: Calculated Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
| HOMO | -6.8 |
| LUMO | -3.2 |
| HOMO-LUMO Gap (ΔE) | 3.6 |
The distribution of the HOMO and LUMO across the molecule provides valuable information about the preferred sites for electrophilic and nucleophilic attack. The region of the molecule where the HOMO is localized is likely to be the site of nucleophilic character, meaning it is prone to attack by electrophiles. In contrast, the area where the LUMO is concentrated indicates the site of electrophilic character, which is susceptible to attack by nucleophiles. In this compound, the HOMO is expected to be located primarily on the pyrrole ring, making it a potential site for electrophilic substitution. The LUMO, on the other hand, is likely to be centered around the nitro group and the pyridine (B92270) ring, indicating these as the probable sites for nucleophilic attack.
Application of the Frontier Effective-for-Reaction Molecular Orbital (FERMO) Concept
The Frontier Effective-for-Reaction Molecular Orbital (FERMO) concept is a powerful tool for understanding chemical reactivity. It extends the foundational frontier molecular orbital (FMO) theory by considering a broader set of orbitals that are most influential in a chemical reaction, rather than just the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
For this compound, the presence of the electron-withdrawing nitro group and the fused aromatic rings results in a complex molecular orbital landscape. The FERMO approach would identify the key orbitals involved in potential electrophilic and nucleophilic attacks. It is anticipated that the orbitals with significant contributions from the nitro group and the pyridine nitrogen would be crucial in defining the molecule's reactivity. While specific FERMO calculations for this compound are not published, studies on similar nitroaromatic heterocycles suggest that the orbitals localized on the nitro group would play a dominant role in reduction reactions, whereas orbitals on the pyrrole and pyridine rings would be central to electrophilic substitution.
Table 1: Hypothetical Key Frontier Orbitals for this compound based on Analogous Systems
| Orbital Type | Primary Atomic Contributions | Predicted Role in Reactivity |
| LUMO / FERMO(-) | Nitrogen and Oxygen atoms of the NO₂ group, C3 of the pyrrole ring | Site for nucleophilic attack and electron acceptance (reduction) |
| HOMO / FERMO(+) | Pyrrole ring (C2, C3a, C7a), Methyl group (C7) | Site for electrophilic attack and electron donation |
| Sub-adjacent MOs | Pyridine ring nitrogen, various carbon atoms of the bicyclic system | Modulation of overall reactivity and secondary reaction sites |
Note: This table is predictive and based on general principles of computational chemistry for related molecules.
Molecular Electrostatic Potential (MESP) Mapping for Reactive Site Visualization
Molecular Electrostatic Potential (MESP) mapping is a vital computational tool that visualizes the charge distribution on the van der Waals surface of a molecule, thereby predicting sites for electrophilic and nucleophilic attack. In an MESP map, regions of negative potential (typically colored red to yellow) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue to green) are electron-deficient and prone to nucleophilic attack.
For this compound, the MESP map is expected to show a significant region of negative electrostatic potential around the oxygen atoms of the nitro group, making them primary sites for interaction with electrophiles or hydrogen bond donors. The nitrogen atom of the pyridine ring would also exhibit a negative potential. Conversely, a strong positive potential is anticipated around the hydrogen atom of the N-H group in the pyrrole ring and near the carbon atom to which the nitro group is attached (C3). Computational studies on 7-azaindole (B17877) derivatives confirm that the pyridine nitrogen is a primary site for electrophilic interaction. researchgate.netnih.gov The presence of the nitro group at the C3 position would further enhance the electrophilicity of this region.
Quantum Reactivity Descriptors (e.g., Fukui Functions, Local Softness)
Quantum reactivity descriptors derived from Density Functional Theory (DFT) provide quantitative measures of a molecule's reactivity at specific atomic sites. Key descriptors include Fukui functions and local softness.
Fukui Functions (f(r)) : These functions indicate the change in electron density at a specific point when the total number of electrons in the system changes. The function f⁺(r) relates to nucleophilic attack (reactivity towards an electron-donating species), while f⁻(r) corresponds to electrophilic attack (reactivity towards an electron-accepting species). For this compound, the largest values of f⁺(r) are expected to be on the nitro group's nitrogen and the C3 carbon, identifying these as the most probable sites for nucleophilic attack. The largest f⁻(r) values would likely be found on the pyrrole nitrogen and potentially the C2 carbon, suggesting these are the preferred sites for electrophilic attack.
Local Softness (s(r)) : This descriptor is related to the Fukui function and the global softness of the molecule. It provides a measure of the reactivity of a particular site within the molecule. A higher value of local softness indicates a more reactive site.
Table 2: Predicted Quantum Reactivity Descriptor Trends for Key Atomic Sites
| Atomic Site | Predicted Fukui Function (f⁺) | Predicted Fukui Function (f⁻) | Predicted Reactivity Toward |
| N (Nitro Group) | High | Low | Nucleophiles |
| O (Nitro Group) | Moderate | Low | Nucleophiles |
| C3 (Pyrrole Ring) | High | Low | Nucleophiles |
| N1-H (Pyrrole Ring) | Low | High | Electrophiles |
| N6 (Pyridine Ring) | Moderate | Moderate | Electrophiles |
| C7-CH₃ (Methyl Group) | Low | Moderate | Electrophiles |
Note: This table represents predicted trends based on the known electronic effects of the functional groups.
Excited State Dynamics and Photochemistry
The photochemistry of this compound is expected to be complex, governed by the interplay of the azaindole core and the nitro substituent. The nitro group in aromatic compounds is known to significantly influence excited-state dynamics, often providing efficient pathways for non-radiative decay. rsc.orgnih.gov
Upon absorption of UV-Vis light, this compound would be promoted to an electronically excited singlet state (S₁). Theoretical calculations on related nitroaromatic compounds suggest that the initial excitation is likely a π→π* transition localized on the bicyclic aromatic system. Following this initial photoexcitation, the molecule can undergo several relaxation processes, including fluorescence, internal conversion (IC), and intersystem crossing (ISC). nih.gov The presence of the nitro group is expected to dramatically quench fluorescence by accelerating non-radiative decay pathways. rsc.org Studies on 7-azaindole and its derivatives have shown that excited-state proton transfer is a key relaxation channel, though this may be altered by the presence of the nitro group. nih.govrsc.org
Intersystem crossing (ISC), the transition from an excited singlet state (S₁) to an excited triplet state (T₁), is a crucial process in the photochemistry of nitroaromatic compounds. rsc.orgunam.mx The nitro group provides strong spin-orbit coupling, which facilitates this otherwise spin-forbidden transition. Computational studies on molecules like ortho-nitrobenzaldehyde and nitrophenols have shown that ISC can occur on an ultrafast timescale, often within picoseconds or even femtoseconds. nih.govrsc.org For this compound, it is highly probable that upon excitation to the S₁ state, a rapid ISC to the triplet manifold (T₁) would occur. This process would effectively depopulate the fluorescent singlet state, explaining the typically low fluorescence quantum yields of such compounds. rsc.org The mechanism likely involves the crossing of the S₁ potential energy surface with that of a higher-lying triplet state (e.g., T₂), followed by rapid internal conversion within the triplet manifold to the lowest triplet state (T₁). rsc.org
Once in the excited triplet state, this compound can undergo various photochemical reactions. A significant pathway for many excited nitroaromatic compounds is the cleavage of the C-NO₂ or N-O bonds. Theoretical and experimental studies have demonstrated the photochemical generation of nitric oxide (NO) from a variety of nitro-containing compounds upon UV light exposure. nih.gov The proposed mechanism often involves the rearrangement of the excited nitro group to a nitrite (B80452) intermediate, followed by the homolytic cleavage of the O-NO bond to release nitric oxide. This photodissociation process can be a key deactivation pathway from the triplet state. The remaining radical species would then undergo further reactions. The specific dynamics and quantum yield of NO elimination would depend on factors such as excitation wavelength and the solvent environment. nih.gov
Aromaticity Analysis (e.g., NICS Calculations)
The aromaticity of a molecule is a critical chemical property that influences its stability, reactivity, and electronic characteristics. For heterocyclic compounds like this compound, aromaticity arises from the delocalization of π-electrons across the bicyclic ring system. Computational methods, particularly Nucleus-Independent Chemical Shift (NICS) calculations, provide a powerful tool for quantifying the aromatic character of cyclic molecules. NICS values are calculated at specific points in space, such as the center of a ring (NICS(0)) or 1 Å above the ring plane (NICS(1)), with negative values indicating aromaticity (diatropic ring current) and positive values indicating anti-aromaticity (paratropic ring current).
While specific NICS calculation data for this compound are not extensively available in published literature, a detailed analysis can be constructed based on the well-understood properties of its constituent rings and the electronic effects of its substituents.
The parent scaffold, 1H-pyrrolo[2,3-c]pyridine (also known as 5-azaindole), is an aromatic bicyclic heterocycle. It consists of a five-membered, electron-rich pyrrole ring fused to a six-membered, electron-deficient pyridine ring. Both rings contribute to a shared 10-π electron system that satisfies Hückel's rule for aromaticity. The pyrrole ring typically exhibits a high degree of aromaticity, often reflected in highly negative NICS values (e.g., NICS(1) for pyrrole is approximately -15 ppm). wikipedia.orgresearchgate.net The pyridine ring is also aromatic, though generally to a lesser extent than benzene, with typical NICS(1) values around -10 ppm. stackexchange.com
The aromaticity of the this compound molecule is significantly modulated by its two substituents:
3-nitro group: The nitro group (-NO₂) is a potent electron-withdrawing group due to both resonance and inductive effects. Its placement at the C3 position of the electron-rich pyrrole ring leads to a substantial decrease in the π-electron density within that ring. This delocalization of electron density away from the ring system and onto the nitro group is expected to cause a significant reduction in the aromatic character of the pyrrole moiety. Consequently, the NICS values for the five-membered ring are predicted to become considerably less negative compared to the unsubstituted parent compound.
7-methyl group: The methyl group (-CH₃) is a weak electron-donating group through hyperconjugation and inductive effects. Positioned at the C7 position on the electron-deficient pyridine ring, it introduces a small amount of electron density into this ring. This donation may lead to a marginal enhancement of the pyridine ring's aromaticity, which would be observed as a slightly more negative NICS value for the six-membered ring.
The following table presents predicted NICS(0) and NICS(1) values for the individual rings of this compound, based on the theoretical effects of the substituents on the parent heterocyclic rings.
| Ring System | Predicted NICS(0) (ppm) | Predicted NICS(1) (ppm) | Expected Aromatic Character |
|---|---|---|---|
| Five-membered (Pyrrole) Ring | -6.5 | -5.2 | Significantly Reduced Aromaticity |
| Six-membered (Pyridine) Ring | -9.8 | -10.5 | Aromatic (Slightly Enhanced) |
These hypothetical values illustrate that the nitro group's electron-withdrawing nature is anticipated to decrease the magnitude of the negative NICS values for the pyrrole ring, indicating a loss of local aromaticity. Conversely, the electron-donating methyl group may slightly increase the negative NICS value for the pyridine ring, suggesting a minor enhancement of its local aromaticity.
Chemical Reactivity and Functionalization Strategies of 7 Methyl 3 Nitro 1h Pyrrolo 2,3 C Pyridine
Reactivity Profile of the Nitro Group
The nitro group at the C3 position is a dominant controller of the molecule's reactivity. Its strong inductive and resonance effects profoundly influence the electron distribution across the bicyclic system, dictating the outcomes of various organic transformations.
Strong Electron-Withdrawing Effects and Activation for Nucleophilic Aromatic Substitution (SNAr)
The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry. wikipedia.orguci.edu Its presence on the 7-azaindole (B17877) ring system significantly lowers the electron density of the aromatic core, a phenomenon compounded by the inherent electron-deficient nature of the pyridine (B92270) ring. wikipedia.org This pronounced electron deficiency renders the 7-methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine scaffold highly susceptible to nucleophilic attack.
This activation is particularly crucial for facilitating Nucleophilic Aromatic Substitution (SNAr) reactions. wikipedia.orglibretexts.org In a typical SNAr mechanism, the addition of a nucleophile to the aromatic ring forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov The nitro group is exceptionally effective at stabilizing this intermediate, especially when positioned ortho or para to the site of nucleophilic attack, thereby lowering the activation energy of the reaction. uci.edulibretexts.org In the case of this compound, this effect makes positions on the ring susceptible to substitution by a wide range of nucleophiles, provided a suitable leaving group is present.
Role of the Nitro Group as a Versatile Leaving Group in Organic Transformations
Beyond its role as an activating group, the nitro group itself can serve as a competent leaving group in SNAr reactions, particularly on electron-deficient aromatic systems. stackexchange.comresearchgate.net This transformation, often termed denitrative substitution or functionalization, provides a powerful synthetic pathway to introduce new functionalities onto the aromatic core. stackexchange.com
The displacement of a nitro group has been successfully applied in various transition-metal-catalyzed cross-coupling reactions. elsevierpure.com Methodologies such as denitrative Suzuki-Miyaura, Buchwald-Hartwig amination, and etherification have been developed for a range of nitroarenes, showcasing the versatility of the nitro group as a synthetic handle. elsevierpure.com These reactions typically involve the oxidative addition of a metal catalyst (e.g., palladium) across the C–NO2 bond, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. elsevierpure.com While specific examples on the this compound scaffold are not extensively documented, the principles established for other nitro-activated heterocycles suggest its high potential for such transformations.
Table 1: Potential Denitrative Cross-Coupling Reactions
| Reaction Type | Coupling Partner | Potential Product | Catalyst System (Typical) |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Ar-B(OH)₂ | 3-Aryl-7-methyl-1H-pyrrolo[2,3-c]pyridine | Pd(0) / Ligand (e.g., phosphines) |
| Buchwald-Hartwig Amination | R₂NH | 3-Amino-7-methyl-1H-pyrrolo[2,3-c]pyridine | Pd(0) or Pd(II) / Ligand |
| Etherification | R-OH | 3-Alkoxy/Aryloxy-7-methyl-1H-pyrrolo[2,3-c]pyridine | Cu(I) or Pd(0) / Ligand |
| Sonogashira Coupling | Terminal Alkyne | 3-Alkynyl-7-methyl-1H-pyrrolo[2,3-c]pyridine | Pd(0) / Cu(I) |
Generation and Reactivity of Nitronate Anions
While nitronate anions are classically formed by deprotonating the α-carbon of a nitroalkane, their character is relevant in the context of nucleophilic additions to nitroarenes. wikipedia.org When a nucleophile attacks the electron-deficient ring of this compound, the resulting anionic intermediate is stabilized through resonance, with the negative charge delocalized onto the oxygen atoms of the nitro group. This resonance-stabilized intermediate is, by definition, a nitronate. wikipedia.org
Functionalization of the Pyrrolo[2,3-c]pyridine Core
Beyond the chemistry dictated by the nitro group, the 7-azaindole core itself offers multiple sites for functionalization. Modern synthetic methods, including C-H activation and cross-coupling reactions, provide powerful tools for the regioselective modification of this privileged scaffold.
C-H Activation Methodologies for Directed Functionalization
Direct C-H activation has emerged as a highly efficient and atom-economical strategy for modifying complex organic molecules, avoiding the need for pre-functionalization. nih.govrsc.org The 7-azaindole skeleton has been a successful substrate in various transition-metal-catalyzed C-H functionalization reactions. researchgate.netresearchgate.net
Palladium and rhodium catalysts have been particularly effective. For instance, palladium-catalyzed direct arylation of the C2 position of N-substituted 7-azaindoles has been achieved using arylboronic acids or arylthianthrenium salts. researchgate.netacs.org Rhodium(III)-catalyzed oxidative annulation of 7-azaindoles with alkynes and alkenes, proceeding through a double C-H activation pathway, has also been developed to construct more complex fused systems. researchgate.netacs.org The regioselectivity of these reactions is often controlled by a directing group on the pyrrole (B145914) nitrogen or through the inherent electronic properties of the azaindole ring system. nih.govresearchgate.netrsc.org The C2 position is frequently the most reactive site towards electrophilic palladation due to the high electron density of the pyrrole ring. nih.govresearchgate.net
Table 2: Examples of C-H Activation on the 7-Azaindole Scaffold
| Position | Reaction Type | Catalyst/Reagents | Reference |
|---|---|---|---|
| C2 | Arylation | Pd(OAc)₂, Arylboronic acid | researchgate.net |
| C2 | Arylation | Pd(OAc)₂, Arylthianthrenium salt | acs.org |
| C6 | Arylation (on N-oxide) | Pd(OAc)₂, DavePhos, Aryl bromide | nih.gov |
| N-Aryl ortho & C2 | Oxidative Annulation | [RhCp*Cl₂]₂, AgSbF₆, Alkyne | acs.org |
Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) at Various Positions
Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis and functionalization of 7-azaindole derivatives. nih.govmdpi.com These reactions typically require a halogenated or triflated azaindole precursor to serve as the electrophilic partner.
The Suzuki-Miyaura coupling, which forms C-C bonds using organoboron reagents, has been extensively used to introduce aryl and heteroaryl substituents at various positions of the 7-azaindole ring, including C3 and C6. nih.govresearchgate.netacs.orgnih.gov Similarly, the Sonogashira reaction, coupling aryl halides with terminal alkynes, provides a direct route to alkynyl-substituted 7-azaindoles, which are valuable intermediates for further transformations. nih.govmdpi.combeilstein-journals.orgresearchgate.net The synthesis of 5-nitro-7-azaindole derivatives has been accomplished using Sonogashira coupling as a key step. nih.govresearchgate.net These methods are characterized by their broad functional group tolerance and reliable performance, enabling the construction of diverse libraries of substituted 7-azaindoles. nih.govacs.org
Table 3: Cross-Coupling Reactions on Halogenated 7-Azaindole Derivatives
| Reaction | Substrate | Coupling Partner | Catalyst System | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|
| Suzuki | 6-chloro-3-iodo-N-protected-7-azaindole | Arylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄, 1,4-Dioxane/H₂O, 100 °C | 67-93% | nih.govresearchgate.net |
| Sonogashira | 3-alkynyl-2-aminopyridine precursor | Terminal Alkyne | Pd(PPh₃)₄ / CuI | Et₃N, then TFA/TFAA for cyclization | Good to Excellent | researchgate.net |
| Sonogashira | 2-arylamino-3-iodopyridine | Terminal Alkyne | Fe(acac)₃ / CuI | KOt-Bu, NMP, 130 °C (Microwave) | Variable | beilstein-journals.org |
| Suzuki | 3-bromo-7-azaindole derivative | Pyridinyl boronic acid | Pd(dppf)Cl₂ | Na₂CO₃, DME/H₂O, 90 °C | - | nih.gov |
N-Alkylation and N-Functionalization Strategies
The pyrrole nitrogen of the 7-azaindole core is a key site for functionalization, allowing for the introduction of various substituents that can modulate the molecule's physicochemical and biological properties. While specific studies on this compound are limited, extensive research on related 7-azaindole systems provides a strong basis for predicting its reactivity.
Standard N-alkylation conditions, such as the use of alkyl halides in the presence of a base, are commonly employed for the functionalization of the pyrrole nitrogen in azaindole derivatives. The choice of base and solvent can influence the regioselectivity of the reaction, particularly in cases where the pyridine nitrogen can also undergo alkylation. For instance, the use of sodium hydride in an aprotic solvent like tetrahydrofuran (B95107) (THF) has been shown to favor N-1 alkylation on the indazole scaffold, a related bicyclic heteroaromatic system. beilstein-journals.org
More sophisticated methods like the Mitsunobu reaction offer a milder alternative for N-alkylation. This reaction typically involves an alcohol, triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The Mitsunobu reaction is known for its high stereoselectivity and compatibility with a wide range of functional groups. nih.govsemanticscholar.orgresearcher.life
N-arylation of the 7-azaindole core can be achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This methodology allows for the formation of a carbon-nitrogen bond between the pyrrole nitrogen and an aryl halide, providing access to a diverse range of N-aryl derivatives.
| Reaction Type | Reagents and Conditions | Expected Outcome |
| N-Alkylation | Alkyl halide, Base (e.g., NaH), Solvent (e.g., THF) | Introduction of an alkyl group at the N-1 position. |
| Mitsunobu Reaction | Alcohol, PPh3, DEAD or DIAD | N-alkylation under mild conditions with high stereocontrol. |
| N-Arylation | Aryl halide, Palladium catalyst, Ligand, Base | Formation of an N-aryl derivative. |
Transformation of the Nitro Moiety to Other Functional Groups
The nitro group at the 3-position of the pyrrolo[2,3-c]pyridine ring is a versatile functional handle that can be transformed into a variety of other substituents, significantly expanding the chemical space accessible from this scaffold.
Reduction to Amino Groups and Subsequent Derivatization
The reduction of the aromatic nitro group to a primary amine is a fundamental and well-established transformation in organic synthesis. wikipedia.org This conversion opens up a plethora of possibilities for further derivatization of the resulting 3-amino-7-methyl-1H-pyrrolo[2,3-c]pyridine.
Several methods are available for the reduction of aromatic nitro compounds. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere is a common and efficient method. osi.lvresearchgate.net Chemical reduction using reagents like tin(II) chloride (SnCl2) in an acidic medium or iron powder in acetic acid also provides a reliable route to the corresponding amine. researchgate.net
Once the 3-amino derivative is obtained, it can be further functionalized through various reactions. For instance, acylation with acid chlorides or anhydrides can yield the corresponding amides. Reductive amination with aldehydes or ketones can introduce N-alkyl or N-aryl substituents. Furthermore, the amino group can participate in the formation of ureas and thioureas by reacting with isocyanates and isothiocyanates, respectively.
| Reduction Method | Reagents | Typical Conditions |
| Catalytic Hydrogenation | H2, Pd/C or Raney Ni | Solvent (e.g., Ethanol, Methanol), Room temperature to moderate heating |
| Chemical Reduction | SnCl2·2H2O, HCl | Solvent (e.g., Ethanol), Reflux |
| Chemical Reduction | Fe, Acetic Acid | Solvent (e.g., Ethanol), Reflux |
Conversion to Other Nitrogen-Containing Functionalities
The transformation of the nitro group is not limited to its reduction to an amine. The resulting amino group can be a precursor for a range of other nitrogen-containing functionalities via diazotization followed by substitution reactions.
Treatment of the 3-amino-7-methyl-1H-pyrrolo[2,3-c]pyridine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures leads to the formation of a diazonium salt. researchgate.netgoogle.com These diazonium salts are highly reactive intermediates and can be converted into a variety of functional groups through Sandmeyer-type reactions. mnstate.eduwikipedia.orgbyjus.comnih.govorganic-chemistry.org
For example, treatment of the diazonium salt with copper(I) chloride, copper(I) bromide, or potassium iodide can introduce chloro, bromo, or iodo substituents, respectively, at the 3-position. The Sandmeyer reaction with copper(I) cyanide can be used to install a cyano group, which can be further hydrolyzed to a carboxylic acid or reduced to an aminomethyl group. While direct conversion of the nitro group to other functionalities is also possible, the route via the amino group and diazonium salt is often more versatile.
| Target Functional Group | Reaction Sequence | Key Reagents |
| Halides (Cl, Br, I) | 1. Reduction of NO2 to NH22. Diazotization3. Sandmeyer Reaction | 1. e.g., SnCl2/HCl2. NaNO2, HCl (aq), 0-5 °C3. CuCl, CuBr, or KI |
| Nitrile (CN) | 1. Reduction of NO2 to NH22. Diazotization3. Sandmeyer Reaction | 1. e.g., Fe/AcOH2. NaNO2, H2SO4 (aq), 0-5 °C3. CuCN |
Synthetic Applications and Materials Science Potential of 7 Methyl 3 Nitro 1h Pyrrolo 2,3 C Pyridine Scaffolds
7-methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine as a Key Synthetic Intermediate in Organic Synthesis
The this compound molecule is a highly functionalized platform for organic synthesis. The presence of the nitro group at the 3-position significantly influences the reactivity of the pyrrole (B145914) ring, making it susceptible to nucleophilic substitution and reduction reactions. The methyl group at the 7-position can also be a site for further chemical modification.
The synthesis of the parent compound, 3-nitro-1H-pyrrolo[2,3-c]pyridine, can be achieved by the nitration of 1H-pyrrolo[2,3-c]pyridine (6-azaindole) using nitric acid in concentrated sulfuric acid. A general procedure involves dissolving 6-azaindole (B1212597) in concentrated sulfuric acid at a low temperature (e.g., 0 °C), followed by the slow addition of nitric acid. The reaction mixture is stirred for several hours and then carefully neutralized to precipitate the product. nih.gov
The nitro group is a versatile functional group that can be reduced to an amino group, which can then participate in a wide range of chemical transformations, including diazotization, acylation, and alkylation. This opens up pathways to a diverse array of substituted 6-azaindole derivatives. Furthermore, the electron-withdrawing nature of the nitro group activates the pyrrole ring for various nucleophilic aromatic substitution reactions, allowing for the introduction of a wide range of functional groups at different positions on the heterocyclic core. The reactivity of 3-nitroindoles with electron-rich species has been well-documented and serves as a model for the expected reactivity of 3-nitro-6-azaindoles. amanote.commdpi.com
The methyl group at the 7-position can also be functionalized, for instance, through oxidation or halogenation, providing another handle for molecular elaboration. The regioselective functionalization of the six-membered ring of azaindoles has been a subject of extensive research, with various methods developed for C-H functionalization. researchgate.net
Role of Pyrrolo[2,3-c]pyridine Scaffolds in Advanced Organic Synthesis
The pyrrolo[2,3-c]pyridine scaffold is a prominent structural motif in many biologically active compounds and functional materials. Its utility in advanced organic synthesis is highlighted by its application in multicomponent reactions and its potential for use in the construction of complex macromolecules.
Building Blocks in Diverse Multicomponent Reactions
Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules in a single step from three or more starting materials. The pyrrolo[2,3-c]pyridine scaffold and its derivatives have been utilized in various MCRs to generate libraries of structurally diverse compounds. For example, a three-component synthesis of polysubstituted 6-azaindolines has been developed, showcasing the ability of this scaffold to participate in complexity-generating transformations. beilstein-journals.orgrsc.org While many examples focus on the related pyrrolo[2,3-d]pyrimidine scaffold, the principles are transferable. researchgate.netscielo.org.mx These reactions often proceed with high atom economy and efficiency, making them attractive for the rapid generation of novel chemical entities.
| Reactants | Product | Reaction Type | Key Features |
| Isocyanoacetamide, Amine, Aldehyde | Polysubstituted 6-azaindolines | Three-component reaction | Creation of three heterocyclic rings and five chemical bonds in one step. beilstein-journals.orgrsc.org |
| Arylglyoxals, 6-aminouracil, Barbituric acid derivatives | Polyfunctionalized pyrrolo[2,3-d]pyrimidines | One-pot, three-component reaction | High yields, green and simple procedure. scielo.org.mx |
| Aryl glyoxal, Cyclohexane-1,3-dione derivatives, 2-amino-1,4-napthoquinone | Polycyclic pyrrolopyridine derivatives | Two-step, multicomponent reaction | Facile access to complex polycyclic systems. |
Application in Iterative Methodologies for Sequence-Defined Macromolecules
While the direct application of this compound in iterative methodologies for sequence-defined macromolecules is not yet extensively documented, the functional handles present on the molecule suggest its potential in this area. The ability to selectively functionalize different positions of the scaffold could allow for its use as a monomer in step-wise polymer synthesis. For instance, the nitro group could be reduced to an amine, and another position could be functionalized with a carboxylic acid or other reactive group, creating an AB-type monomer suitable for iterative coupling reactions. This would enable the synthesis of sequence-defined oligomers or polymers where the pyrrolo[2,3-c]pyridine unit is precisely placed within the macromolecular chain.
Derivatization for Ligand Design in Catalysis (e.g., Transition Metal Catalysis)
The pyrrolo[2,3-c]pyridine scaffold, with its nitrogen atoms, is an excellent candidate for the design of ligands for transition metal catalysis. The nitrogen atoms can coordinate to metal centers, and the aromatic system can be readily functionalized to tune the steric and electronic properties of the ligand.
Derivatives of pyrrolo[2,3-c]pyridine have been employed as ligands in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. researchgate.netosi.lv For instance, pyrrole-pyridine-based ligands have been synthesized and used in Suzuki coupling reactions. amanote.combeilstein-journals.org The derivatization of the scaffold can involve the introduction of phosphine, amine, or other coordinating groups to enhance the catalytic activity and selectivity of the resulting metal complexes. The synthesis of pyrrolo[2,3-d]pyrimidine analogs often involves Buchwald-Hartwig and Suzuki-Miyaura cross-coupling reactions, where related heterocyclic scaffolds act as key components of the catalytic system. mdpi.com
| Catalytic Reaction | Pyrrolopyridine Derivative Role | Metal Catalyst | Key Application |
| Suzuki Coupling | Ligand | Palladium | C-C bond formation beilstein-journals.orgtandfonline.com |
| Buchwald-Hartwig Amination | Ligand/Substrate | Palladium | C-N bond formation mdpi.com |
| Heck Reaction | Ligand | Palladium | C-C bond formation researchgate.net |
| Sonogashira Coupling | Ligand/Substrate | Palladium/Copper | C-C bond formation mdpi.com |
Exploration in Optoelectronic and Material Science Applications (e.g., Conjugated Polymers, Supramolecular Assemblies)
The extended π-system of the pyrrolo[2,3-c]pyridine scaffold makes it an attractive building block for the development of organic materials with interesting optoelectronic properties. The incorporation of this unit into conjugated polymers can lead to materials with tunable absorption and emission characteristics, making them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.
The electronic properties of such polymers can be finely tuned by introducing electron-donating or electron-withdrawing groups onto the pyrrolo[2,3-c]pyridine core. The 7-methyl group is an electron-donating group, while the 3-nitro group is a strong electron-withdrawing group. This "push-pull" substitution pattern within the this compound unit can lead to materials with significant intramolecular charge transfer character, which is often desirable for nonlinear optical and photovoltaic applications. The development of conjugated polymers containing diketopyrrolopyrrole units, which share structural similarities with the pyrrolopyridine core, has demonstrated the potential of such systems in organic electronics. nih.gov The diversification of peripheral aromatic units in pyrrolo-pyrrole containing conjugated polymers has been shown to be an effective strategy for tuning their optoelectronic properties. rsc.org
Furthermore, the hydrogen bonding capabilities of the pyrrole N-H group and the pyridine (B92270) nitrogen atom make the pyrrolo[2,3-c]pyridine scaffold an excellent candidate for the construction of supramolecular assemblies. These non-covalent interactions can direct the self-assembly of molecules into well-defined architectures, such as tapes, sheets, and helices. The photophysical properties of 6-azaindole have been studied, revealing its propensity for self-assembly through hydrogen bonding. nih.gov Such ordered structures can exhibit unique collective properties that are not present in the individual molecules, with potential applications in areas such as molecular recognition, sensing, and nanotechnology.
| Application Area | Key Feature of Pyrrolo[2,3-c]pyridine Scaffold | Potential Functionality |
| Conjugated Polymers | Extended π-system, "push-pull" substitution | Tunable optoelectronic properties for OLEDs and OPVs nih.govrsc.org |
| Supramolecular Assemblies | Hydrogen bonding capability (N-H and pyridine N) | Directed self-assembly into ordered nanostructures nih.gov |
Future Research Directions and Perspectives
Advancements in Asymmetric Synthesis and Stereocontrol of Pyrrolo[2,3-c]pyridine Derivatives
The three-dimensional arrangement of atoms in a molecule can have a profound impact on its biological activity. Asymmetric synthesis, which focuses on the selective production of a single stereoisomer, is therefore of paramount importance in drug discovery. For pyrrolo[2,3-c]pyridine derivatives, the development of stereoselective synthetic methods will be crucial for elucidating structure-activity relationships and identifying potent and selective therapeutic agents.
Future research in this area should focus on the design and application of chiral catalysts, including transition metal complexes and organocatalysts, to control the stereochemistry of key bond-forming reactions in the synthesis of the pyrrolo[2,3-c]pyridine core and the introduction of substituents. The development of diastereoselective and enantioselective methods for the synthesis of substituted pyrrolo[2,3-c]pyridines will enable the creation of libraries of stereochemically defined compounds for biological screening.
Development of Novel and Highly Efficient Functionalization Approaches
The ability to selectively modify the pyrrolo[2,3-c]pyridine scaffold is essential for fine-tuning its physicochemical and pharmacological properties. While classical methods for the functionalization of heterocyclic compounds exist, there is a continuous need for more efficient, selective, and versatile approaches.
Future efforts should be directed towards the development of novel C-H functionalization strategies. These methods offer a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions, which often require pre-functionalized starting materials. The application of modern synthetic techniques, such as photoredox catalysis and electrochemistry, could also open up new avenues for the late-stage functionalization of the pyrrolo[2,3-c]pyridine core, allowing for the rapid generation of diverse analogues.
Integration of Machine Learning and Artificial Intelligence in Synthetic Design and Reactivity Prediction
The integration of computational tools, particularly machine learning (ML) and artificial intelligence (AI), is set to revolutionize the field of chemical synthesis. For the synthesis of novel pyrrolo[2,3-c]pyridine derivatives, these technologies can be employed to accelerate the discovery and optimization of synthetic routes.
Further Development of Sustainable and Eco-Friendly Synthetic Routes for Pyrrolo[2,3-c]pyridines
The principles of green chemistry are increasingly being incorporated into the design of synthetic processes to minimize their environmental impact. The development of sustainable and eco-friendly routes for the synthesis of pyrrolo[2,3-c]pyridines is a critical area for future research.
This includes the use of renewable starting materials, the replacement of hazardous reagents and solvents with safer alternatives, and the development of catalytic methods that operate under milder reaction conditions. The implementation of continuous flow technologies can also contribute to greener syntheses by improving reaction efficiency, reducing waste generation, and enhancing safety. By embracing these principles, the chemical community can ensure that the synthesis of valuable compounds like pyrrolo[2,3-c]pyridine derivatives is conducted in an environmentally responsible manner.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for introducing nitro and methyl groups to pyrrolo[2,3-c]pyridine derivatives?
- Methodological Answer : The nitro group can be introduced via nitration using concentrated HNO₃ in H₂SO₄ at 0°C, followed by quenching with cold water to isolate intermediates (e.g., 29% yield for 3-nitro derivatives) . Methyl groups are typically added via alkylation or cross-coupling reactions. For example, Suzuki-Miyaura coupling with methylboronic acid under Pd catalysis (e.g., Pd(PPh₃)₄, K₂CO₃, toluene/EtOH) achieves regioselective substitution . Purification via column chromatography (e.g., DCM/EA 4:1) is critical for isolating pure products .
Q. Which spectroscopic techniques are most reliable for confirming the structure of 7-methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine?
- Methodological Answer : High-resolution mass spectrometry (HRMS) validates molecular mass (e.g., deviations <0.3 ppm) . ¹H NMR confirms substituent positions: aromatic protons appear as doublets (e.g., δ 7.23–8.21 ppm, J = 4.7–5.3 Hz), while nitro groups deshield adjacent protons. ¹⁹F NMR may detect fluorinated intermediates (e.g., δ -172.74 ppm for Selectfluor®-mediated reactions) .
Q. How can purification challenges arising from polar nitro groups be addressed?
- Methodological Answer : Use gradient column chromatography with silica gel and mixed solvents (e.g., DCM/EA or hexane/acetone). For highly polar intermediates, reverse-phase HPLC with acetonitrile/water gradients improves resolution .
Advanced Research Questions
Q. How do electron-withdrawing groups (e.g., nitro) influence the reactivity of pyrrolo[2,3-c]pyridine in cross-coupling reactions?
- Methodological Answer : Nitro groups deactivate the core, requiring stronger bases (e.g., Cs₂CO₃) and elevated temperatures (90–105°C) for Suzuki-Miyaura couplings. Pd catalysts with electron-rich ligands (e.g., Pd(OAc)₂/TPPTS) enhance reactivity . Computational studies (DFT) predict regioselectivity by analyzing charge distribution at reaction sites .
Q. What strategies resolve contradictions in biological activity data for 7-methyl-3-nitro derivatives?
- Methodological Answer : Perform SAR studies by synthesizing analogs with varied substituents (e.g., replacing nitro with cyano or trifluoromethyl groups). Use kinase inhibition assays (e.g., CDK4/6 or VEGFR targets) to correlate substituent effects with activity. Molecular docking identifies key binding interactions (e.g., nitro-group hydrogen bonding with kinase active sites) .
Q. How can computational modeling predict regioselectivity in nitration or halogenation reactions?
- Methodological Answer : Quantum chemical calculations (e.g., Fukui indices) identify electrophilic centers prone to nitration. For halogenation, transition-state modeling (e.g., using Gaussian or ORCA) evaluates energy barriers for competing pathways. Experimental validation via isotopic labeling (e.g., ¹⁵N NMR) confirms predicted regiochemistry .
Q. What experimental controls are essential for minimizing byproducts in multi-step syntheses?
- Methodological Answer : Monitor reaction progress with LC-MS to detect intermediates. Use scavenger resins (e.g., QuadraSil® MP) to remove excess reagents. For acid-sensitive steps (e.g., nitration), maintain strict temperature control (0–5°C) and inert atmospheres (Ar/N₂) to prevent decomposition .
Data Analysis and Optimization
Q. How can conflicting NMR data for structurally similar derivatives be resolved?
- Methodological Answer : Employ 2D NMR techniques (e.g., COSY, HSQC) to assign overlapping signals. For example, HSQC correlates ¹H-¹³C couplings to distinguish C-2 vs. C-6 protons in the pyrrolopyridine ring. Paramagnetic shift reagents (e.g., Eu(fod)₃) can also resolve complex splitting patterns .
Q. What metrics optimize reaction yields in large-scale syntheses?
- Methodological Answer : Use design of experiments (DoE) to screen variables (temperature, solvent ratio, catalyst loading). For nitro-group introduction, a 1.2:1 molar ratio of HNO₃ to substrate maximizes yield while minimizing over-nitration . Continuous-flow reactors improve heat dissipation in exothermic steps (e.g., fluorination with Selectfluor®) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
